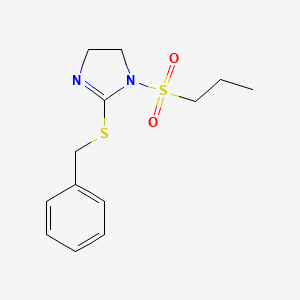
3-(4-Fluorophenyl)thiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)thiophenol is an organic compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a benzene ring The presence of a fluorine atom at the para position of the phenyl ring distinguishes this compound from other thiophenols
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)thiophenol typically involves the introduction of a thiol group to a fluorinated aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a thiol reagent under basic conditions. For example, 4-fluorobenzenethiol can be synthesized by reacting 4-fluoronitrobenzene with thiourea, followed by reduction of the resulting 4-fluorophenylthiourea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and final conversion to the desired thiophenol compound. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted phenylthiols depending on the nucleophile used.
科学研究应用
3-(4-Fluorophenyl)thiophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other materials
作用机制
The mechanism of action of 3-(4-Fluorophenyl)thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
4-Fluorothiophenol: Similar structure but lacks the additional phenyl group.
3-(4-Chlorophenyl)thiophenol: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)thiophenol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)thiophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications where these properties are advantageous .
属性
IUPAC Name |
3-(4-fluorophenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FS/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZKWDDPZFJWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2712113.png)
![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)



![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2712124.png)



![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)
![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2712132.png)

![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)
